3-羟基格列本脲

描述

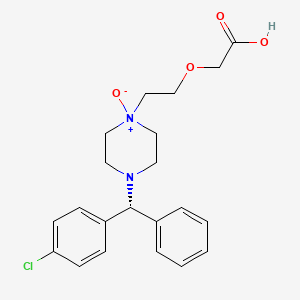

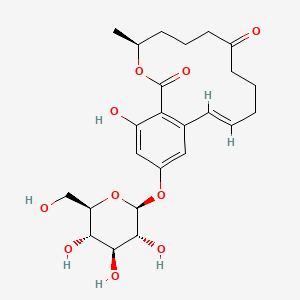

3-Hydroxyglibenclamide is a derivative of glibenclamide, which belongs to the class of sulfonylureas. These compounds are primarily used as antidiabetic medications to manage type 2 diabetes by stimulating insulin release from pancreatic beta cells . 3-Hydroxyglibenclamide is specifically characterized by the presence of a hydroxyl group at the third position of the cyclohexyl ring, which may influence its pharmacokinetic and pharmacodynamic properties.

科学研究应用

3-Hydroxyglibenclamide has several applications in scientific research, including:

Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of sulfonylureas.

Biology: Investigated for its potential effects on cellular metabolism and insulin secretion in pancreatic beta cells.

Medicine: Explored for its therapeutic potential in managing type 2 diabetes and its possible advantages over glibenclamide.

Industry: Utilized in the development of new antidiabetic formulations and drug delivery systems.

作用机制

Target of Action

3-Hydroxyglibenclamide, a metabolite of Glibenclamide (also known as Glyburide), primarily targets the ATP-sensitive potassium channels (KATP) on pancreatic beta cells . These channels play a crucial role in insulin secretion, which is critical for the regulation of blood glucose levels .

Mode of Action

3-Hydroxyglibenclamide acts by binding to and inhibiting the ATP-sensitive potassium channels (KATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels . The influx of calcium ions triggers the secretion of insulin, a hormone that regulates glucose metabolism .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxyglibenclamide is the insulin secretion pathway. By inhibiting KATP channels, 3-Hydroxyglibenclamide induces membrane depolarization, leading to the opening of voltage-dependent calcium channels . The resulting influx of calcium ions into the beta cells triggers the exocytosis of insulin granules, thereby promoting insulin secretion .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxyglibenclamide, as a metabolite of Glibenclamide, is influenced by several factors. Studies have shown that hyperglycemia can negatively impact the intestinal absorption of this class of drugs . Furthermore, the metabolites of Glibenclamide, including 3-Hydroxyglibenclamide, are primarily eliminated by the kidneys . Therefore, renal function can significantly affect the pharmacokinetics of 3-Hydroxyglibenclamide .

Result of Action

The primary molecular effect of 3-Hydroxyglibenclamide is the inhibition of KATP channels, leading to the depolarization of the beta cell membrane . On a cellular level, this results in an increase in insulin secretion, which has a systemic effect of lowering blood glucose levels . This makes 3-Hydroxyglibenclamide an effective agent in the management of type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of 3-Hydroxyglibenclamide can be influenced by various environmental factors. For instance, hyperglycemia can negatively impact the drug’s absorption in the intestine . Additionally, renal function can significantly affect the drug’s elimination, with impaired renal function potentially leading to altered pharmacokinetics . Therefore, patient-specific factors such as blood glucose levels and kidney function can influence the action and efficacy of 3-Hydroxyglibenclamide .

生化分析

Biochemical Properties

3-Hydroxyglibenclamide, like glibenclamide, is a substrate of organic anion transporting polypeptide (OATP) and ATP-binding cassette (ABC) transporter families . These interactions influence the distribution and pharmacokinetics of 3-Hydroxyglibenclamide .

Cellular Effects

It is known that glibenclamide, the parent compound, has significant effects on various types of cells, including pancreatic beta cells

Molecular Mechanism

Glibenclamide works by binding to and inhibiting the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels, and eventually leading to insulin secretion .

Temporal Effects in Laboratory Settings

Glibenclamide has been shown to have a terminal elimination half-life of 15 hours , and it is reasonable to assume that 3-Hydroxyglibenclamide may have a similar half-life.

Dosage Effects in Animal Models

Studies on glibenclamide have shown that it can provoke long-lasting hypoglycemic reactions .

Metabolic Pathways

3-Hydroxyglibenclamide is a metabolite of glibenclamide, which is metabolized in the liver through hydroxylation, a process mediated by the CYP2C9 enzyme .

Transport and Distribution

3-Hydroxyglibenclamide, like glibenclamide, is a substrate of OATP and ABC transporter families, which influence its transport and distribution within cells and tissues .

Subcellular Localization

Glibenclamide has been shown to localize within the endoplasmic reticulum and also within spherical, vesicular structures located in the cytoplasm and within the central vacuole in differentiated cotyledon cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyglibenclamide typically involves the hydroxylation of glibenclamide. This can be achieved through various chemical reactions, including:

Hydroxylation: Using oxidizing agents such as hydrogen peroxide or peracids to introduce a hydroxyl group at the desired position.

Catalytic Methods: Employing catalysts like transition metal complexes to facilitate the hydroxylation process under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxyglibenclamide may involve:

Batch Processes: Where the hydroxylation reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processes: Utilizing continuous flow reactors to enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.

化学反应分析

Types of Reactions: 3-Hydroxyglibenclamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, glibenclamide.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids, or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Halides, alkoxides, or amines for substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Glibenclamide.

Substitution Products: Halogenated or alkylated derivatives of 3-Hydroxyglibenclamide.

相似化合物的比较

Glibenclamide: The parent compound, widely used as an antidiabetic medication.

4-Trans-Hydroxyglibenclamide: Another hydroxylated derivative with a hydroxyl group at the fourth position.

Glyburide: An alternative name for glibenclamide, used interchangeably in some regions.

Uniqueness: 3-Hydroxyglibenclamide is unique due to the specific position of the hydroxyl group, which may alter its pharmacological properties compared to other derivatives. This uniqueness can potentially offer different therapeutic benefits or side effect profiles, making it a valuable compound for further research and development.

属性

IUPAC Name |

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945751 | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-07-9, 23074-02-4 | |

| Record name | 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is 3-Hydroxyglibenclamide formed in the body?

A1: 3-Hydroxyglibenclamide is a metabolite of the antidiabetic drug glibenclamide. The study found that approximately 8% of an oral dose of glibenclamide is metabolized into 3-Hydroxyglibenclamide within 48 hours []. This suggests that specific enzymes are involved in the hydroxylation process, although the exact enzymes responsible weren't identified in this particular study.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

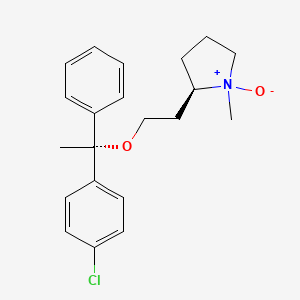

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)